2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Description
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Properties
IUPAC Name |
2-(5-ethyl-3-pyridin-2-ylpyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-10-9-12(14-15(10)7-8-16)11-5-3-4-6-13-11/h3-6,8-9H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIMSLAYPFSQDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. The presence of a pyridine ring further enhances its biological profile by facilitating interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 230.27 g/mol. The compound features:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Ethyl Group : Substituted at the 5-position of the pyrazole ring.
- Aldehyde Group : Attached to the acetaldehyde moiety.
Pharmacological Activities
Research indicates that derivatives of pyrazole, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Pyrazole derivatives have shown significant antibacterial and antifungal properties. Studies reveal that similar compounds can inhibit the growth of various microbial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Compounds with pyrazole structures have been linked to anti-inflammatory activities. They may act by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Antitumor Potential : Pyrazole derivatives have been investigated for their anticancer properties. Some studies indicate that they can inhibit specific cancer cell lines by inducing apoptosis or disrupting cell cycle progression .
- Neuroprotective Effects : Certain pyrazole compounds are being explored for their neuroprotective capabilities, potentially offering therapeutic avenues for neurodegenerative diseases .
The biological activity of this compound likely involves:
- Enzyme Inhibition : The compound may function as an inhibitor of enzymes implicated in inflammation and cancer progression.
- Receptor Modulation : Its structure allows for interaction with various receptors, potentially modulating signaling pathways critical for cellular responses.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited notable inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Activity
In another investigation, the cytotoxic effects of pyrazole derivatives were tested on breast cancer cell lines (MCF-7 and MDA-MB-231). The study found that certain derivatives showed significant cytotoxicity and enhanced the efficacy of conventional chemotherapeutics like doxorubicin, indicating a potential synergistic effect.
Comparative Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
